Platycoside M3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

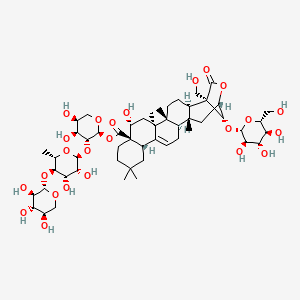

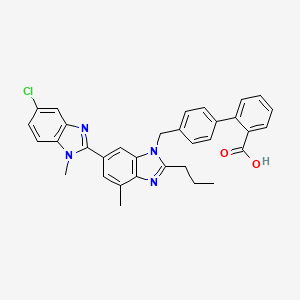

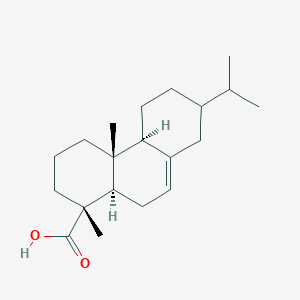

Platycoside M3 is a type of triterpenoid, a class of compounds that are widely distributed in the plant kingdom . It is derived from the roots of Platycodon grandiflorum . The molecular formula of Platycoside M3 is C52H80O24, and it has a molecular weight of 1089.2 .

Synthesis Analysis

The synthesis of Platycoside M3 involves several key genes. Genomic analysis revealed that the CYP716 family genes play a major role in platycoside oxidation . The CYP716 gene family of P. grandiflorus was found to be much larger than that of other Asterid species . Additionally, the expansion of β-amyrin synthases (bASs) in P. grandiflorus was confirmed by tissue-specific gene expression .Molecular Structure Analysis

The molecular structure of Platycoside M3 is complex, with a pentacyclic triterpenoid aglycone and two sugar moieties . The structure of Platycoside M3 includes a glucose unit attached at the C-3 position of a triterpene and another series of three sugars (arabinose, rhamnose, and xylose in sequence) attached at the C-28 position through an ester linkage with the arabinose .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of Platycoside M3 are complex and involve several key enzymes. The enzyme catalyzed platycoside E synthesis through the sequential attachment of two β-1,6-linked glucosyl residues to the glucosyl residue at the C3 position of platycodin D .Physical And Chemical Properties Analysis

Platycoside M3 is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .科学的研究の応用

Biotransformation and Pharmacological Activities : Platycosides, including Platycoside M3, are primarily found in Platycodon grandiflorum root and have been utilized in health supplements and food items for treating respiratory disorders and pulmonary diseases. Research shows that deglycosylated saponins, like 3-O-β-D-glucopyranosyl platycosides, exert stronger biological effects than their glycosylated forms. This indicates potential applications in enhancing the efficacy of these compounds through biotransformation (Ju et al., 2020).

Metabolism by Human Intestinal Bacteria : The metabolism of platycosides by human intestinal bacteria is crucial for understanding their bioavailability and efficacy. Platycoside metabolites transformed by human intestinal bacteria have been structurally analyzed, providing insights into their metabolic pathways. This knowledge is vital for the development of platycoside-based treatments and supplements (Ha et al., 2010).

Cancer Treatment Potential : Platycosides from Platycodon grandiflorum have shown potential in cancer treatment. For instance, a platycoside-rich fraction from Platycodon grandiflorum root has been found to enhance cell death in human lung carcinoma cells. This effect is mediated mainly through the AMPK/mTOR/AKT signal pathway, inducing autophagy. Such findings point to the possible use of platycosides in developing herbal anti-cancer therapies (Yim et al., 2016).

Health Benefits and Pharmaceutical Properties : Platycosides from Platycodon grandiflorum roots, including Platycoside M3, are known for a wide range of health benefits. They have shown cytotoxic effects against cancer cells, neuroprotective activity, antiviral activity, and cholesterol-lowering effects. The exploration of these saponins for health applications, such as vaccine adjuvants, is a promising area of research (Nyakudya et al., 2014).

Genomic Insights into Platycoside Biosynthesis : Recent genomic, transcriptomic, and methylomic analyses of Platycodon grandiflorus have provided insights into the evolution and regulation of platycoside biosynthesis. Understanding the genetic and epigenetic factors that influence the production of platycosides, including Platycoside M3, is critical for enhancing their pharmaceutical properties and potential therapeutic applications (Kim et al., 2020).

作用機序

Target of Action

Platycoside M3, a natural product, is used for research related to life sciences . .

Mode of Action

It is known that platycosides, a group of compounds to which platycoside m3 belongs, exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Biochemical Pathways

Studies on related compounds, such as platycodin d, suggest involvement in various signaling pathways . For instance, in treating acute lung injury, Platycodin D lessens the protein levels of NF-κΒ, Caspase-3, and Bax to decrease inflammatory cell infiltration and pathological inflammation .

Pharmacokinetics

These compounds were quickly absorbed with short Tmax (<45 min) .

Result of Action

Platycosides, including platycoside m3, are known to exhibit various pharmacological activities such as anti-inflammatory, anti-obesity, anticancer, antiviral, and antiallergy properties .

Action Environment

It is known that the bioavailability and efficacy of related compounds can be improved by being prescribed with other compounds or by creating a new dosage form .

特性

IUPAC Name |

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (1S,2R,5R,6S,8R,9R,14S,18R,19R,21S,24R)-8-hydroxy-1-(hydroxymethyl)-5,6,12,12,19-pentamethyl-23-oxo-24-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-15-ene-9-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H80O24/c1-20-38(73-41-35(63)30(58)23(55)17-68-41)34(62)37(65)42(70-20)74-39-31(59)24(56)18-69-44(39)76-45(66)51-12-11-47(2,3)13-22(51)21-7-8-27-48(4)14-25-40(75-43-36(64)33(61)32(60)26(16-53)71-43)52(19-54,46(67)72-25)28(48)9-10-49(27,5)50(21,6)15-29(51)57/h7,20,22-44,53-65H,8-19H2,1-6H3/t20-,22-,23+,24-,25-,26+,27+,28+,29+,30-,31-,32+,33-,34-,35+,36+,37+,38-,39+,40-,41-,42-,43-,44-,48+,49+,50+,51+,52+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPWVFDSVASAJMA-GIYNZGKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC8C(C7(C(=O)O8)CO)OC9C(C(C(C(O9)CO)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@H]8[C@@H]([C@@]7(C(=O)O8)CO)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H80O24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1089.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Platycoside M3 | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(4S,4As,8aR)-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinolin-4-yl]-[4-(3,4-difluorophenyl)piperazin-1-yl]methanone](/img/structure/B1494601.png)

![3-(5'-O-Dimethoxytrityl)-beta-D-2-deoxyribofuranosyl)-6-methylpyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494602.png)

![(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-[4-(pyridin-2-yl)phenyl]propanoicacid](/img/structure/B1494604.png)

![6-[5-(4-Aminobutyl)-3-chloro-2-fluorophenyl]-3-phenyl-7H-pyrrolo[2,3-d]pyrimidin-2-one](/img/structure/B1494630.png)